molecular formula C8H8N2O4 B1267959 2-Amino-5-methyl-3-nitrobenzoic acid CAS No. 5465-34-9

2-Amino-5-methyl-3-nitrobenzoic acid

Cat. No. B1267959
CAS RN: 5465-34-9
M. Wt: 196.16 g/mol
InChI Key: RRUISNJFUYWQKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-amino-5-methyl-3-nitrobenzoic acid often involves reactions such as Fischer esterification and nitration processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound with a similar structure, is performed using a simple one-pot Fischer esterification reaction (Kam, Levonis, & Schweiker, 2020). Another example is the environmentally friendly nitration process of methyl 3-methylbenzoate for synthesizing 5-methyl-2-nitrobenzoic acid, showcasing a high selectivity of substrates (Mei, Yao, Yu, & Yao, 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-amino-5-methyl-3-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been determined using X-ray diffraction methods. This compound crystallizes in the monoclinic space group with specific lattice parameters, and the molecules form hydrogen-bonded dimers (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical reactions and properties. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of hydrogen bonds (Portilla et al., 2007). Additionally, the nitro group's position significantly influences the outcome of reactions involving 2-amino nitrobenzoic acids, as demonstrated in the synthesis of various quinazolin-4-ones (Heppell & Al‐Rawi, 2015).

Physical Properties Analysis

The physical properties of these compounds can be quite distinctive. For instance, the crystal and molecular structures of similar compounds, such as 2-amino-4-nitrobenzoic acid, have been extensively studied, revealing specific crystallographic details and hydrogen bonding patterns (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties of 2-amino-5-methyl-3-nitrobenzoic acid and related compounds are characterized by their reactivity and the formation of various molecular structures. For example, the reaction of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles leads to the formation of unusual amino acids and facilitates esterification and acetylene hydration (Trofimov et al., 2009).

Scientific Research Applications

1. Synthesis of Agrochemicals

2. Educational Applications in Chemistry

This compound is also utilized in educational settings, specifically in organic chemistry courses. An example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, a process designed as an experiment for introductory organic chemistry courses (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).

3. Metal-Organic Synthesis

In the field of metal-organic chemistry, 2-Amino-5-methyl-3-nitrobenzoic acid is involved in forming metal complexes. For instance, it reacts with silver oxide and other compounds to produce a mononuclear silver(I) complex, which exhibits high cytotoxicity to both normal and carcinoma cells (Nong Wang, Qi Shi, 2011).

4. Crystallography and Structural Chemistry

The compound contributes to the study of crystallography and structural chemistry. The crystal structure of related compounds, such as 5-amino-2-nitrobenzoic acid, has been determined to understand better the intermolecular interactions and properties (R. Mrozek, T. Głowiak, 2004).

5. Biochemistry and Analytical Applications

In biochemistry, derivatives of 2-Amino-5-methyl-3-nitrobenzoic acid are synthesized for specific analytical purposes, such as determining sulfhydryl groups in biological materials (G. Ellman, 1959).

6. Solubility Studies and Chemical Properties

Research has been conducted to understand the solubility and chemical properties of related compounds, like 2-methyl-3-nitrobenzoic acid, which provides insights into their behavior in various solvents (Erin Hart et al., 2017).

7. Pharmaceutical Research

Although directly related research on 2-Amino-5-methyl-3-nitrobenzoic acid in pharmaceuticals is limited, its derivatives and similar compounds have been synthesized and studied for potential pharmaceutical applications (A. Elomri et al., 1999).

Safety and Hazards

The safety data sheet for 2-Amino-5-methyl-3-nitrobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUISNJFUYWQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282957
Record name 2-amino-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-3-nitrobenzoic acid

CAS RN

5465-34-9
Record name 5465-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.9 g (17.6 mmol) of the above 5-methyl-3-nitroisatoic anhydride in ethyl acetate (50 mL) was treated with NaOH at r.t. for 2 h. The mixture was neutralized with dilute HCl solution and the resulting solid was filtered and washed with water and dried to give 2.5 g (72%) of 2-amino-5-methyl-3-nitrobenzoic acid.
Name
5-methyl-3-nitroisatoic anhydride
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-7-nitro-1H-indole-2,3-dione (6.5 g, 0.0315 mol) in 2N NaOH (35 mL) was cooled to 20° C. and a 30% aq. solution of H2O2 (6.5 mL) was added slowly over a period of 15 min. The reaction mixture was brought to room temperature and stirred for 12 h, then diluted with water (75 mL). The pH was adjusted to 2 with conc. HCl. The formed precipitate was filtered and dried in a vacuum oven to get 5.3 g of the required product as a yellow coloured solid (85%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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